4-Nitrophenyl methanesulfonate

Reaction mechanism E1cb elimination Regiochemical control

Select 4-nitrophenyl methanesulfonate (p-nitrophenyl mesylate) for research on E1cb-type elimination–addition mechanisms where the para-nitro group directs reaction via a sulfene intermediate—distinct from meta-nitro isomers that favor nucleophilic substitution. In synthetic sequences requiring elimination over substitution, cryptand catalysis can accelerate this pathway without altering the mesylate core. Additionally, this compound uniquely serves as a chromogenic substrate for carbonic anhydrase sulfatase activity, releasing yellow 4-nitrophenolate (λmax ~400 nm) for colorimetric monitoring. Its hydrolysis can be probed to quantify catalytic activity of coordination cages and supramolecular hosts. Choose the regiochemical specificity and assay compatibility of the para-nitro isomer.

Molecular Formula C7H7NO5S
Molecular Weight 217.2 g/mol
CAS No. 20455-07-6
Cat. No. B185110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl methanesulfonate
CAS20455-07-6
Molecular FormulaC7H7NO5S
Molecular Weight217.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C7H7NO5S/c1-14(11,12)13-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
InChIKeyFFGGSHSHUKFELB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrophenyl Methanesulfonate (CAS 20455-07-6): Aryl Mesylate Reagent for Nucleophilic Displacement and Elimination Chemistry


4-Nitrophenyl methanesulfonate (CAS 20455-07-6), also known as p-nitrophenyl mesylate, is an aryl sulfonate ester with molecular formula C₇H₇NO₅S and molecular weight 217.20 g/mol . The compound features a methanesulfonate (mesylate) leaving group attached to the para position of a nitrobenzene ring . This electron-deficient aromatic framework activates the ester for both nucleophilic substitution and elimination–addition pathways, with the reaction mechanism exquisitely sensitive to substitution pattern—para-nitro substitution directs the reaction predominantly toward an E1cb-type elimination via a sulfene intermediate, whereas meta-nitro substitution favors nucleophilic substitution [1].

Why 4-Nitrophenyl Methanesulfonate Cannot Be Replaced by Other Aryl Sulfonates Without Mechanism Shifts


Aryl sulfonate esters are not functionally interchangeable. The specific substitution pattern on the aromatic ring fundamentally governs the reaction mechanism. 4-Nitrophenyl methanesulfonate reacts with ethoxide predominantly via an E1cb-type elimination–addition pathway involving a sulfene intermediate, with nucleophilic substitution as a minor concurrent pathway [1]. In contrast, the meta-nitro isomer (m-nitrophenyl methanesulfonate) reacts predominantly by nucleophilic substitution, with elimination as a minor pathway [1]. This regiochemical dependence means that substituting a para-nitro mesylate with its meta isomer, or with other aryl sulfonates such as phenyl methanesulfonate, will alter not only reaction rates but the fundamental mechanistic pathway—potentially yielding different products, kinetic profiles, or selectivity outcomes in synthetic sequences.

Quantitative Evidence for Selecting 4-Nitrophenyl Methanesulfonate Over Analogs


Mechanism Switch: Para-Nitro vs. Meta-Nitro Methanesulfonate with Ethoxide

The para-nitro-substituted aryl methanesulfonate (target compound) reacts with ethoxide ion in anhydrous ethanol at 25 °C predominantly by an E1cb-type elimination mechanism via a sulfene intermediate, with nucleophilic substitution as a minor pathway. The meta-nitro isomer (m-nitrophenyl methanesulfonate) reacts predominantly by nucleophilic substitution, with elimination as a minor pathway [1].

Reaction mechanism E1cb elimination Regiochemical control

Hydroxide Rate Enhancement: 4-Nitrophenyl vs. Benzene- and Methanesulfonates

In alkaline hydrolysis of aryl phenylmethanesulfonates in water, the hydroxide rate constant for the 4-nitrophenyl ester is approximately 1000-fold larger than for the corresponding benzene- and methanesulfonates. This dramatic rate acceleration is attributed to the powerful electron-withdrawing effect of the para-nitro group, which facilitates the E1cb elimination mechanism via a sulfene intermediate [1].

Hydrolysis kinetics Elimination-addition Leaving group ability

Carbonic Anhydrase Sulfatase Activity: Methanesulfonate as Substrate vs. Sulfate as Non-Substrate

Methanesulfonate esters of phenols are hydrolyzed by the sulfatase activity of multiple human carbonic anhydrase (CA) isoforms. This is a striking observation because 4-nitrophenyl-sulfate—an activated ester with the same chromogenic 4-nitrophenyl reporter—is not a substrate for these enzymes [1].

Enzyme substrate specificity Carbonic anhydrase Sulfatase activity

Potassium Cryptate Catalysis in Elimination Reaction

In the reaction of p-nitrophenyl methanesulfonate with alkali-metal ethoxides, potassium ethoxide in the presence of excess 2.2.2 cryptand is more reactive than potassium ethoxide alone or in the presence of excess 18-crown-6. The upward curvature in the kₒbₛ vs. [KOEt]₀ plot in the presence of cryptand is interpreted as arising from parallel reactions of free ethoxide ion and the cryptated potassium ethoxide ion pair, with the latter being more reactive than the former. The cryptate appears to stabilize the transition state for leaving-group departure through electrostatic interactions [1].

E1cb elimination Cryptand catalysis Ion-pair reactivity

Coordination Cage-Catalyzed Hydrolysis Rate Constants at pH 9

Hydrolysis of 4-nitrophenyl methanesulfonate in water/DMSO (98:2 v/v) can be monitored colorimetrically via appearance of the 4-nitrophenolate anion. In the presence of a water-soluble coordination cage host, the compound exhibits accelerated hydrolysis with second-order rate constants for the catalyzed reaction in the range 10⁻³ to 10⁻² M⁻¹ s⁻¹ at pH 9 [1].

Supramolecular catalysis Hydrolysis kinetics Coordination cage

Validated Application Scenarios for 4-Nitrophenyl Methanesulfonate Based on Comparative Evidence


Mechanistic Studies of E1cb Elimination and Sulfene Intermediates

4-Nitrophenyl methanesulfonate serves as a model substrate for investigating E1cb-type elimination–addition mechanisms. The para-nitro group directs reaction with ethoxide predominantly via a sulfene intermediate, whereas the meta-nitro isomer favors nucleophilic substitution. This regiochemical control makes the para compound the preferred reagent for studies of elimination mechanisms, sulfene trapping, and deuterium exchange experiments [1].

Chromogenic Substrate for Sulfatase Activity Assays

The compound functions as a chromogenic substrate for monitoring sulfatase activity of carbonic anhydrase isoforms. Release of 4-nitrophenolate upon hydrolysis provides a colorimetric readout (yellow anion, λmax ~400 nm). Critically, 4-nitrophenyl methanesulfonate is a substrate for CA sulfatase activity whereas 4-nitrophenyl-sulfate is not, establishing methanesulfonates as the appropriate ester class for CA sulfatase assays [1].

Supramolecular Host–Guest Catalysis Probes

The compound is used as a probe guest to evaluate the catalytic activity of coordination cages and other supramolecular hosts. Its hydrolysis can be monitored colorimetrically via 4-nitrophenolate formation, and second-order rate constants for cage-catalyzed hydrolysis have been quantified at 10⁻³ to 10⁻² M⁻¹ s⁻¹ at pH 9 in water/DMSO (98:2 v/v) [1]. This enables quantitative comparison of host catalytic efficiency across different cage architectures.

Cryptand-Mediated Rate Acceleration in Synthetic Elimination

In synthetic applications requiring elimination over substitution, 4-nitrophenyl methanesulfonate offers a tunable reactivity profile through cryptand catalysis. Potassium ethoxide with 2.2.2 cryptand accelerates the elimination pathway via stabilization of the transition state, providing synthetic chemists with a tool to optimize reaction rates without altering the core leaving group [1].

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